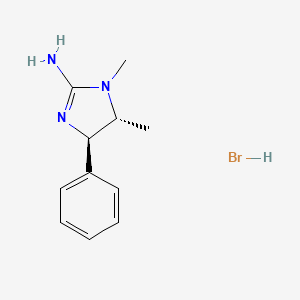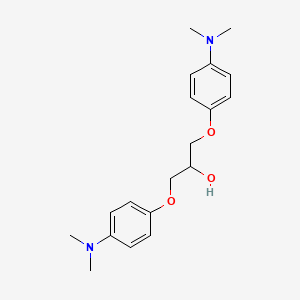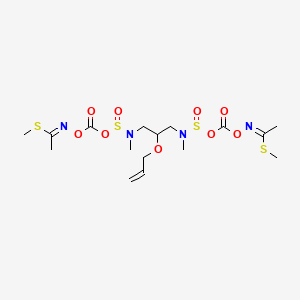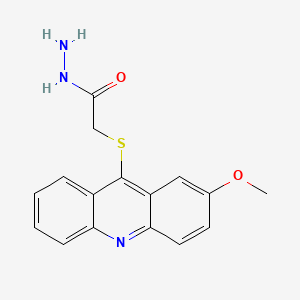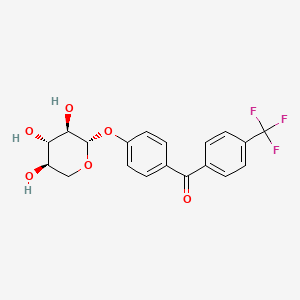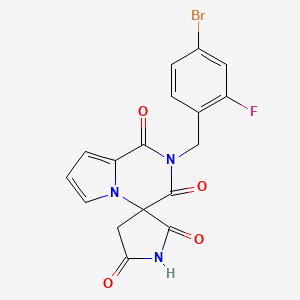
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate typically involves multiple steps, including halogenation, sulfonation, and methylation reactions. The process begins with the halogenation of a naphthalene derivative, followed by sulfonation to introduce the sulphonatooxy group. Subsequent methylation and indole formation steps are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and naphthalene-based compounds with sulfonate and methoxy groups. Examples include:
- 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-1H-indole
- 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-4-methyl-1H-indole
Uniqueness
What sets Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4086-05-9 |
|---|---|
Formule moléculaire |
C20H13Cl2NNa2O9S2 |
Poids moléculaire |
592.3 g/mol |
Nom IUPAC |
disodium;[4-chloro-2-(5-chloro-7-methoxy-4-methyl-3-sulfonatooxy-1H-indol-2-yl)naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C20H15Cl2NO9S2.2Na/c1-9-13(21)8-15(30-2)18-16(9)20(32-34(27,28)29)17(23-18)12-7-14(22)10-5-3-4-6-11(10)19(12)31-33(24,25)26;;/h3-8,23H,1-2H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
KIJRNJKWJKPKAT-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C2=C1C(=C(N2)C3=C(C4=CC=CC=C4C(=C3)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


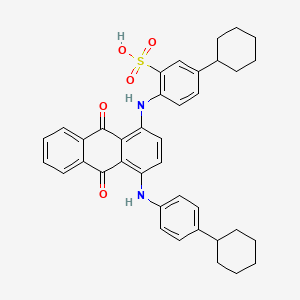

![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
